molecular formula C40H71NO6 B611422 ToP-DNJ CAS No. 1508303-85-2

ToP-DNJ

Cat. No. B611422
M. Wt: 662.01
InChI Key: DVSNFPYYWVAVTQ-AEERSZRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ToP-DNJ is a selective inhibitor of endoplasmic reticulum α-Glucosidase II, exhibiting antiflaviviral activity.

Scientific Research Applications

Antiviral Properties and Targeted Delivery

ToP-DNJ, an antiviral iminosugar-tocopherol conjugate, has been designed for targeted drug delivery to the liver and immune cells. It inhibits endoplasmic reticulum α-glucosidase II, demonstrating efficacy in immune cells of the myeloid lineage. This selective accumulation and action in specific tissues and cells make it a promising candidate for antiviral therapy (Kiappes et al., 2017).

Production and Biosynthetic Pathways

Research on 1-Deoxynojirimycin (DNJ), a significant component of ToP-DNJ, highlights its production in Bacillus species. This production is vital for therapeutic applications in HIV, Gaucher's disease, and diabetes. The study by Onose et al. (2013) provides insights into microbial mass production and the biosynthetic pathways of DNJ, suggesting methods for its large-scale industrial production (Onose et al., 2013).

High-Throughput Screening Techniques

A novel high-throughput screening technique for 1-Deoxynojirimycin (1-DNJ) has been developed, crucial for the pharmaceutical industry. This technique, based on the inhibitory effects of 1-DNJ on β-glycosidase LacS activity, allows for efficient screening and engineering of key enzymes in the 1-DNJ biosynthetic pathway, enhancing its biosynthetic efficiency (Jiang et al., 2015).

Insulin Sensitivity and Diabetes Treatment

A study by Liu et al. (2015) found that 1-Deoxynojirimycin significantly improves insulin sensitivity by activating the insulin signaling PI3K/AKT pathway in skeletal muscle, presenting a potential therapeutic approach for diabetes mellitus (Liu et al., 2015).

DNJ in Anti-Diabetic and Anti-Obesity Applications

Zhang et al. (2019) provide an overview of the biological production of DNJ, emphasizing its use in anti-diabetic, antioxidant, anti-inflammatory, and anti-obesity applications. The paper discusses different sources of DNJ, its determination methods, and physiological functions, highlighting the potential for industrial applications through microbial fermentation (Zhang et al., 2019).

Pharmacological Effects and Metabolic Changes

Kong et al. (2008) explored the pharmacological effects of DNJ, finding significant antidiabetic and antiobesity effects. Their research on animal models indicates DNJ's potential in improving insulin sensitivity and reducing hyperglycemia, adding to the understanding of its metabolic impact (Kong et al., 2008).

properties

CAS RN

1508303-85-2

Product Name

ToP-DNJ

Molecular Formula

C40H71NO6

Molecular Weight

662.01

IUPAC Name

(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-(5-(((R)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl)oxy)pentyl)piperidine-3,4,5-triol

InChI

InChI=1S/C40H71NO6.C6H6/c1-27(2)15-12-16-28(3)17-13-18-29(4)19-14-21-40(8)22-20-33-32(7)38(30(5)31(6)39(33)47-40)46-24-11-9-10-23-41-25-35(43)37(45)36(44)34(41)26-42;1-2-4-6-5-3-1/h27-29,34-37,42-45H,9-26H2,1-8H3;1-6H/t28-,29-,34-,35+,36-,37-,40-;/m1./s1

InChI Key

DVSNFPYYWVAVTQ-AEERSZRHSA-N

SMILES

O[C@@H]1[C@@H](CO)N(CCCCCOC2=C(C)C(CC[C@](CCC[C@H](C)CCC[C@H](C)CCCC(C)C)(C)O3)=C3C(C)=C2C)C[C@H](O)[C@H]1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ToP-DNJ;  ToPDNJ;  ToP DNJ

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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